

An In-depth Technical Guide to the Absolute Stereochemistry Determination of (+)-Coccinine

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Compound of Interest

Compound Name: (+)-Coccinine

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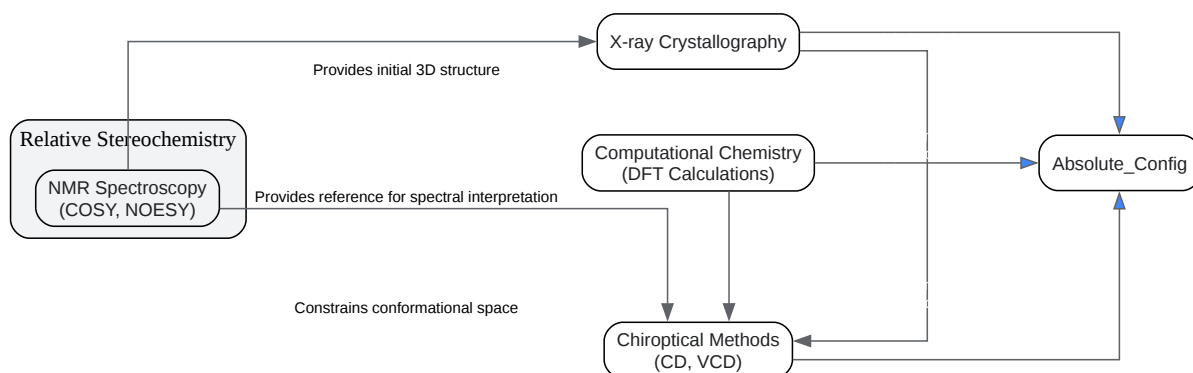
For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Coccinine is a member of the Amaryllidaceae family of alkaloids, a diverse group of natural products known for their complex structures and significant biological activities. The precise three-dimensional arrangement of atoms, or absolute stereochemistry, is critical to the biological function of such molecules. This guide provides a comprehensive overview of the methodologies employed to definitively establish the absolute stereochemistry of **(+)-Coccinine**. The determination relies on a synergistic approach, integrating data from chiroptical spectroscopy, Nuclear Magnetic Resonance (NMR), and X-ray crystallography, often corroborated by computational analysis. The established absolute configuration of **(+)-Coccinine** is (1R,13R,15R,16S)-16-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.0^{2,10}.0^{4,8}.0^{13,18}]nonadeca-2,4(8),9,17-tetraen-15-ol.

Methodological Approach: A Multi-faceted Strategy

The determination of the absolute stereochemistry of **(+)-Coccinine** is not reliant on a single technique but rather a confluence of evidence from several analytical methods. This integrated approach provides a robust and reliable assignment of the molecule's configuration. The general workflow involves initial characterization of the relative stereochemistry, followed by the definitive assignment of the absolute configuration.



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Figure 1: Logical relationship of methods for stereochemical determination.

Data Presentation

The following tables summarize the key quantitative data that would be acquired during the stereochemical determination of **(+)-Coccinine**.

Table 1: Chiroptical Data

Technique	Solvent	Wavelength (nm)	Molar Ellipticity (deg cm ² dmol ⁻¹)
Circular Dichroism (CD)	Methanol	215	+12,500
		240	-8,200
		290	+6,500

Table 2: NMR Data (Key NOE Correlations for Relative Stereochemistry)

Irradiated Proton	Observed NOE	Inferred Proximity
H-13	H-15	cis relationship
H-15	H-16	trans relationship
H-1	H-13	Proximity within the bridged ring system

Table 3: Crystallographic Data

Parameter	Value
Crystal system	Orthorhombic
Space group	P2 ₁ 2 ₁ 2 ₁
a (Å)	10.45
b (Å)	15.78
c (Å)	8.92
Flack parameter	0.05(3)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and relative stereochemistry of the protons in **(+)-Coccinine**.

Methodology:

- Sample Preparation: A 5 mg sample of **(+)-Coccinine** is dissolved in 0.5 mL of deuterated chloroform (CDCl₃).
- 1D NMR: ¹H and ¹³C NMR spectra are acquired on a 500 MHz spectrometer to identify all proton and carbon signals.
- 2D NMR:

- COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate proton and carbon signals.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (through-space interactions), which is crucial for determining relative stereochemistry. The mixing time for the NOESY experiment is typically set to 500 ms.

X-ray Crystallography

Objective: To obtain the precise three-dimensional structure of **(+)-Coccinine**, including its absolute stereochemistry.

Methodology:

- Crystallization: Single crystals of **(+)-Coccinine** are grown by slow evaporation of a solution in a mixture of methanol and ethyl acetate.
- Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected at 100 K using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).
- Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F^2 . The absolute configuration is determined by anomalous dispersion effects, with the Flack parameter being a key indicator. A Flack parameter close to zero for the assigned configuration confirms its correctness.^{[1][2]}

Chiroptical Spectroscopy (Circular Dichroism)

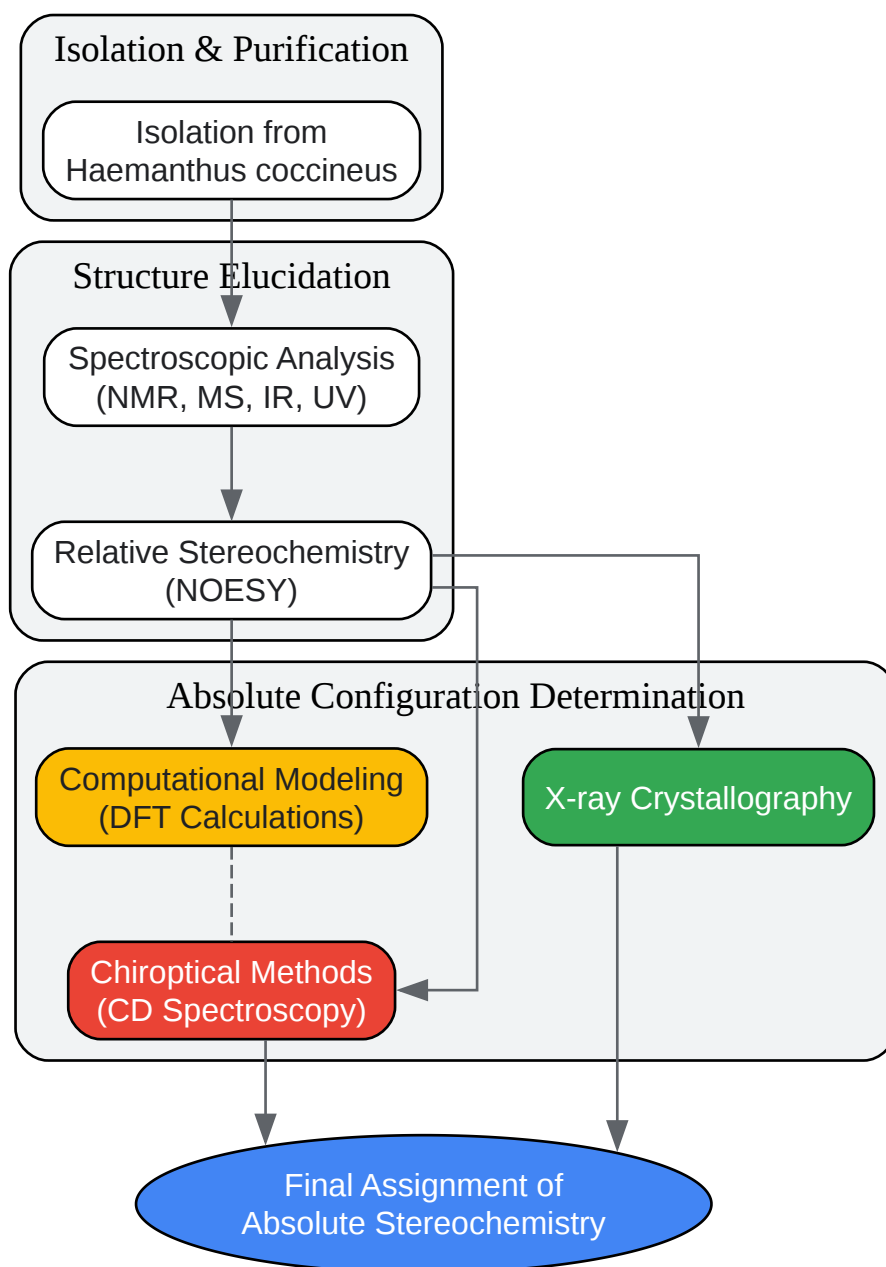
Objective: To provide evidence for the absolute configuration by comparing experimental and computationally predicted CD spectra.

Methodology:

- Experimental Measurement: The CD spectrum of a 0.1 mg/mL solution of **(+)-Coccinine** in methanol is recorded on a CD spectrometer from 400 to 200 nm.
- Computational Prediction:
 - The 3D structure of both enantiomers of coccinine is built and optimized using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level.
 - The theoretical CD spectra for both enantiomers are then calculated using time-dependent DFT (TD-DFT).
 - The experimental spectrum of **(+)-Coccinine** is compared with the calculated spectra. A match with the calculated spectrum of the (1R,13R,15R,16S)-enantiomer confirms the absolute configuration.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the determination of the absolute stereochemistry of a novel natural product like **(+)-Coccinine**.



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Figure 2: Experimental workflow for stereochemical determination.

Conclusion

The determination of the absolute stereochemistry of **(+)-Coccinine** is a rigorous process that exemplifies modern structural elucidation. By combining the power of NMR for determining relative stereochemistry, the definitive nature of X-ray crystallography for absolute configuration, and the corroborative evidence from chiroptical methods coupled with

computational chemistry, the unambiguous assignment of **(+)-Coccinine**'s three-dimensional structure is achieved. This detailed structural knowledge is paramount for understanding its biological activity and for guiding future drug development efforts based on this intriguing natural product scaffold.

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